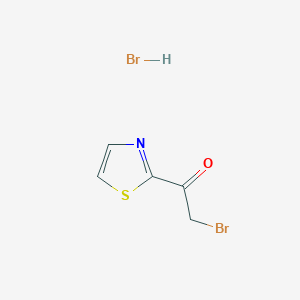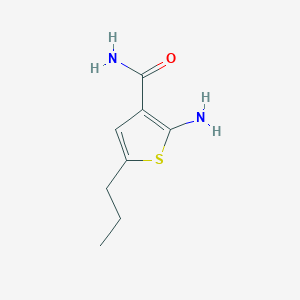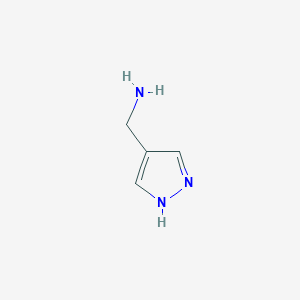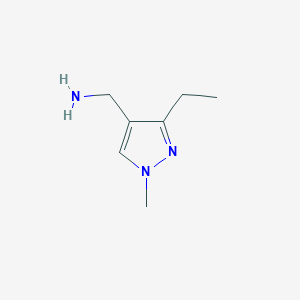
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Übersicht
Beschreibung
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (MCPB) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of benzoic acid, and is composed of a methyl group, two amino groups, a 3-chloropropoxy group, and a 4-methoxy group. MCPB has been shown to have several biochemical and physiological effects, and has been used in a variety of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
One of the research areas involves the study of conformational structures in related compounds. For instance, studies have shown that certain ortho-substituted diphenyl ethers, which are structurally related, adopt specific conformations such as the "H-inside" or "methoxy-inside" conformation. These findings provide insight into the structural behavior of similar compounds (Chandler, Smith, & Moir, 1964).
Synthesis of Intermediates
Another significant area is the synthesis of chemical intermediates. The compound has been used as a starting material or intermediate in the synthesis of various compounds. For example, its derivatives have been used in the synthesis of amisulpride intermediates and other medicinal compounds (Wang Yu, 2008).
Potential in Tubulin Inhibition
Research has indicated the potential of similar compounds in inhibiting tubulin, a protein essential for cell division. This activity suggests its use in developing antiproliferative agents targeting cancer cells (Romagnoli et al., 2008).
Antimicrobial and Antitumor Activities
Studies on compounds structurally related to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate have demonstrated antimicrobial and antitumor activities. This area of research is crucial for developing new therapeutic agents (Xia et al., 2011).
Synthesis of Pharmaceutical Agents
The compound and its derivatives have been pivotal in synthesizing pharmaceutical agents. For example, it has been used in synthesizing metoclopramide, a medication used for treating nausea and gastrointestinal disorders (Murakami et al., 1971).
Exploration in Material Science
Finally, research has been conducted on the application of similar compounds in material science, such as in the doping of polyaniline, a conducting polymer. This application is essential for developing advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).
Zukünftige Richtungen
The future directions of “Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate” are not explicitly mentioned in the search results. Given its role as an intermediate in the synthesis of pharmaceutical compounds , it’s likely that future research could involve exploring its potential uses in the synthesis of new drugs or improving existing synthesis methods.
Eigenschaften
IUPAC Name |
methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629921 | |
| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380844-26-8 | |
| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)









